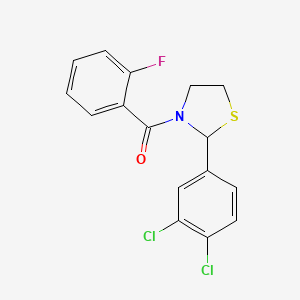
4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide is a chemical compound with potential therapeutic applications in medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a quinoline moiety linked to a butanamide backbone through an ethyl bridge. The presence of both quinoline and phenyl groups in its structure suggests potential biological activity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide typically involves the reaction of quinoline derivatives with phenyl-substituted butanamide precursors. One common method includes the use of quinoline-8-ol as a starting material, which undergoes a nucleophilic substitution reaction with an appropriate ethylating agent to form the quinolin-8-yloxyethyl intermediate. This intermediate is then reacted with 4-oxo-4-phenylbutanamide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl and quinoline groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted phenyl or quinoline compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: It may have therapeutic applications in treating diseases due to its potential bioactivity.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The phenyl group may enhance the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-oxo-4-phenylbutanamide: Lacks the quinoline moiety, which may reduce its biological activity.
Quinoline-8-ol: Contains the quinoline structure but lacks the butanamide backbone, affecting its overall properties.
N-(2-(quinolin-8-yloxy)ethyl)butanamide: Similar structure but without the oxo group, which may alter its reactivity and biological activity.
Uniqueness
4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide is unique due to the combination of the quinoline and phenyl groups, along with the oxo and butanamide functionalities. This unique structure contributes to its potential versatility in chemical reactions and its broad range of applications in scientific research.
特性
IUPAC Name |
4-oxo-4-phenyl-N-(2-quinolin-8-yloxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-18(16-6-2-1-3-7-16)11-12-20(25)22-14-15-26-19-10-4-8-17-9-5-13-23-21(17)19/h1-10,13H,11-12,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXNRBOQVCMHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B2744502.png)
![5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744504.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline](/img/structure/B2744506.png)
![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)
![(2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2744509.png)
![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2744511.png)
![N-methyl-N-{[4-(piperidin-1-yl)phenyl]methyl}but-2-ynamide](/img/structure/B2744512.png)
![2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2744513.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2744514.png)
![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2744515.png)

![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2744518.png)
![1-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2744519.png)

